molecular formula C26H27N5O2 B4927933 N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B4927933
M. Wt: 441.5 g/mol
InChI Key: BFVRTWKUCXHWJI-UHFFFAOYSA-N
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Description

N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a selective inhibitor of the protein kinase CK1δ, which is involved in a variety of cellular processes, including the regulation of circadian rhythms, DNA damage response, and Wnt signaling.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been used extensively in scientific research to investigate the role of CK1δ in various cellular processes. For example, N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the phosphorylation of PERIOD proteins, which are involved in the regulation of circadian rhythms. N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has also been used to study the role of CK1δ in the DNA damage response, as well as in the regulation of Wnt signaling.

Mechanism of Action

N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a selective inhibitor of CK1δ, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. CK1δ is known to phosphorylate a number of substrates, including PERIOD proteins, which are involved in the regulation of circadian rhythms. N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide binds to the ATP-binding site of CK1δ, thereby inhibiting its activity and preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide are largely dependent on the specific cellular processes being studied. For example, N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to disrupt circadian rhythms in both Drosophila and mammalian cells by inhibiting the phosphorylation of PERIOD proteins. N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to enhance the sensitivity of cancer cells to DNA-damaging agents by inhibiting the DNA damage response pathway. In addition, N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the proliferation of cancer cells by blocking the Wnt signaling pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its selectivity for CK1δ. This allows researchers to specifically target this protein kinase and investigate its role in various cellular processes. However, one limitation of using N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect. In addition, N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide may have off-target effects on other protein kinases, which can complicate the interpretation of results.

Future Directions

There are several future directions for N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide research. One area of interest is the development of more potent and selective inhibitors of CK1δ, which could be used to further investigate the role of this protein kinase in various cellular processes. Another area of interest is the use of N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide in combination with other drugs to enhance their efficacy in cancer treatment. Finally, the development of N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide derivatives with improved pharmacokinetic properties could lead to the development of new therapeutics for a variety of diseases.

Synthesis Methods

N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized using a multistep process that involves the reaction of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified using column chromatography and characterized using NMR and mass spectrometry.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)23-19-25-28-22(20-8-3-1-4-9-20)18-24(31(25)29-23)21-10-5-2-6-11-21/h1-6,8-11,18-19H,7,12-17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVRTWKUCXHWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(morpholin-4-yl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

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